molecular formula C8H8ClIO3S B13033035 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B13033035
M. Wt: 346.57 g/mol
InChI Key: MGZGVVWCMFQQTM-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene is a polysubstituted benzene derivative featuring halogen (chloro, iodo), methoxy, and methylsulfonyl groups. The substituents are positioned at the 1-, 2-, 4-, and 5-positions of the aromatic ring. Key characteristics include:

  • Electron-withdrawing effects: The methylsulfonyl (-SO₂Me) group at position 2 strongly deactivates the ring, reducing electron density and directing electrophilic substitution to specific sites .
  • Steric and electronic influences: The bulky iodine atom at position 5 and methoxy group at position 4 create steric hindrance while modulating reactivity through resonance (+M effect of methoxy) .
  • Reactivity: The ortho-position of the sulfonyl group (relative to substituents like amino or hydroxyl) enhances nucleophilic attack, as observed in analogous sulfone derivatives .

Properties

Molecular Formula

C8H8ClIO3S

Molecular Weight

346.57 g/mol

IUPAC Name

1-chloro-5-iodo-4-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H8ClIO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,1-2H3

InChI Key

MGZGVVWCMFQQTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1I)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene can be achieved through a multi-step process involving the introduction of the functional groups onto the benzene ring. One common method involves the following steps:

    Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Halogenation: The amino group is then diazotized and replaced with a chlorine atom using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride.

    Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid catalyst.

    Iodination: The iodine atom is introduced using an iodinating agent such as iodine monochloride.

    Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the compound with methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions is a common oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Substitution: Products include derivatives with different nucleophiles replacing the halogen atoms.

    Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.

    Reduction: Products include compounds with methylthio groups replacing the methylsulfonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential biological activities, particularly due to the presence of the methylsulfonyl group, which is known to enhance solubility and bioavailability. Compounds similar to 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene have been investigated for their pharmacological properties, including:

  • Antimicrobial Activity : The halogenated aromatic compounds often exhibit antimicrobial properties. Research indicates that similar structures can inhibit bacterial growth, suggesting that 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene may have potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Some derivatives of methylsulfonyl compounds have shown promise in reducing inflammation. This could position 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene as a candidate for further studies in anti-inflammatory drug development .

Agrochemicals

The compound's ability to interact with biological systems may extend its applications into agrochemicals:

  • Pesticides and Herbicides : Halogenated compounds are frequently utilized in the development of pesticides due to their efficacy in controlling pests. The structural characteristics of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene could be explored for developing new agrochemical agents that target specific pests while minimizing environmental impact .

Materials Science

In materials science, the compound's reactivity may allow it to serve as a precursor for synthesizing novel materials:

  • Polymer Chemistry : The presence of both chlorine and iodine can facilitate cross-linking reactions in polymer synthesis. This could lead to the development of new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, and nucleic acids through various mechanisms, including:

    Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic sites on biological molecules.

    Hydrogen Bonding: The methoxy and methylsulfonyl groups can participate in hydrogen bonding with biological targets.

    Electrostatic Interactions: The polar functional groups can interact with charged sites on biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene with related compounds:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene Cl (1), I (5), OMe (4), SO₂Me (2) Sulfonyl, Halo, Methoxy High reactivity at ortho-position; potential pharmaceutical intermediate
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) Cl (1), SO₂Ph (4) Phenylsulfonyl, Halo Pesticide (acaricide) with broad-spectrum activity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Cl (5), OMe (4) Benzothiazole, Halo, Methoxy Bioactive heterocyclic compound (antimicrobial, antitumor)
Lanifibranor (PPAR agonist) Methylsulfonyl, chlorobenzene, butyric acid Sulfonyl, Halo, Carboxylic acid Antifibrotic drug for NASH treatment

Key Observations :

  • Sulfonyl Group Position: The ortho-position of the methylsulfonyl group in the target compound contrasts with para-substituted analogs like Sulphenone. Ortho-substitution increases steric strain but enhances electrophilic deactivation, favoring nucleophilic reactions at adjacent positions .
  • Halogen Effects: The iodine atom in the target compound introduces significant polarizability and molecular weight compared to chlorine or fluorine in analogs like Lanifibranor. This may influence pharmacokinetics (e.g., half-life) and spectroscopic properties (e.g., NMR, X-ray diffraction) .
  • Methoxy Group : The methoxy substituent at position 4 in the target compound aligns with bioactive benzothiazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole), where the methoxy group enhances solubility and modulates electronic interactions .

Biological Activity

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C₈H₈ClIO₃S
  • Molecular Weight : 285.58 g/mol
  • CAS Number : 126650712
  • Structure : The compound features a benzene ring substituted with chlorine, iodine, methoxy, and methylsulfonyl groups.

Synthesis

The synthesis of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene typically involves halogenation and sulfonylation reactions on a methoxy-substituted benzene derivative. The methods employed can vary based on the desired yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
Compound CP. aeruginosa10 µg/mL

These results suggest that the presence of halogen atoms and sulfonyl groups may enhance antibacterial properties, potentially making this compound a candidate for further investigation in antimicrobial therapies .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer treatment. A study focusing on similar halogenated benzene derivatives demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-73.5
A5492.1
HepG21.8

These findings indicate that the compound may interfere with cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Study 1: Antibacterial Screening

In a recent study published in MDPI, several analogs of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene were screened for antibacterial activity against multi-drug resistant strains. The study found that modifications in the halogen substituents significantly impacted the antibacterial efficacy, highlighting the importance of structural optimization in drug development .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of halogenated benzenes, including our compound of interest, against various tumor cell lines. The results indicated promising cytotoxic effects, leading to further exploration into their mechanisms of action and potential as therapeutic agents .

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